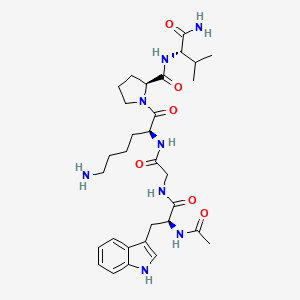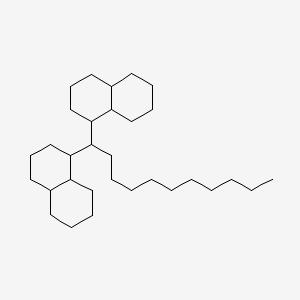
1,1-Di-(decahydro-1-naphthyl)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-(decahydro-1-naphthyl)undecane is a complex organic compound with the molecular formula C31H56 and a molecular weight of 428.7763 g/mol . It is also known by other names such as 1,1-Di-(1’-decahydronaphthyl)undecane and Naphthalene, 1,1’-undecylidenebis[decahydro-] . This compound is characterized by its unique structure, which includes two decahydro-1-naphthyl groups attached to an undecane backbone.
Méthodes De Préparation
The synthesis of 1,1-Di-(decahydro-1-naphthyl)undecane involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1-Di-(decahydro-1-naphthyl)undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,1-Di-(decahydro-1-naphthyl)undecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of large hydrocarbons and their interactions with various reagents.
Biology: This compound can be used in studies related to lipid metabolism and the effects of large hydrocarbons on biological membranes.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Mécanisme D'action
The mechanism of action of 1,1-Di-(decahydro-1-naphthyl)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s large hydrophobic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1-Di-(decahydro-1-naphthyl)undecane can be compared to other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: Another closely related compound with a similar naphthalene-based structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
55373-96-1 |
|---|---|
Formule moléculaire |
C31H56 |
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)undecyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C31H56/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h25-31H,2-24H2,1H3 |
Clé InChI |
BMIYKWRBLFKRLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


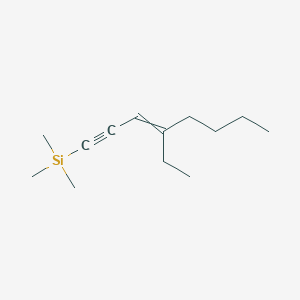
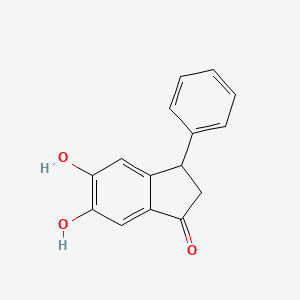
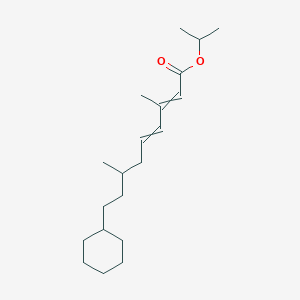
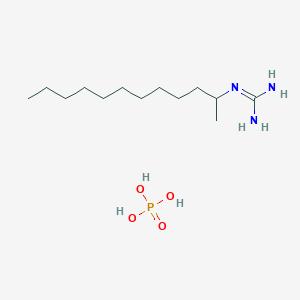
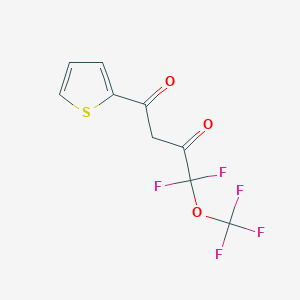
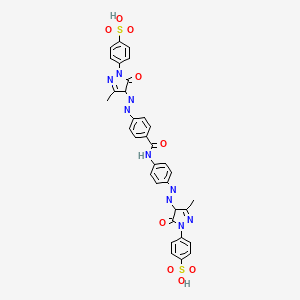
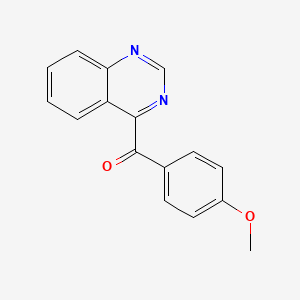
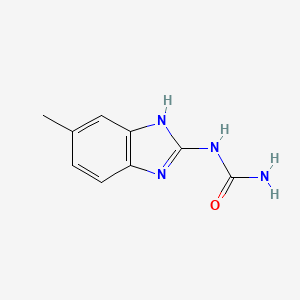
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
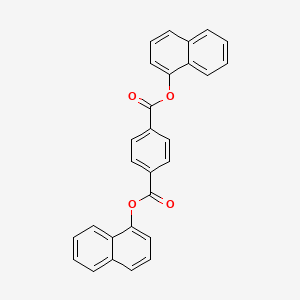
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

